molecular formula C22H21ClN4O3 B13833412 4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline CAS No. 31030-27-0

4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline

Cat. No.: B13833412
CAS No.: 31030-27-0
M. Wt: 424.9 g/mol
InChI Key: FPZLDEMJTIKTJQ-UHFFFAOYSA-N
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Description

4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline (CAS 31030-27-0) is an azo dye characterized by a chloro-nitro-substituted phenylazo group and an N-ethyl-N-(2-phenoxyethyl)aniline moiety. Its molecular structure combines electron-withdrawing substituents (Cl, NO₂) with a phenoxyethyl group, balancing hydrophobicity and solubility. This compound is primarily used in textile dyeing, particularly for synthetic fibers like polyester, due to its thermal stability and affinity for hydrophobic substrates .

Properties

CAS No.

31030-27-0

Molecular Formula

C22H21ClN4O3

Molecular Weight

424.9 g/mol

IUPAC Name

4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-phenoxyethyl)aniline

InChI

InChI=1S/C22H21ClN4O3/c1-2-26(14-15-30-20-6-4-3-5-7-20)18-10-8-17(9-11-18)24-25-22-13-12-19(27(28)29)16-21(22)23/h3-13,16H,2,14-15H2,1H3

InChI Key

FPZLDEMJTIKTJQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Preparation of 2-(4'-Chlorophenyl) Aniline Intermediate

According to patent CN105037172A, an efficient industrially viable method for preparing 2-(4'-chlorophenyl) aniline involves the following three main steps:

Step Reaction Description Conditions Outcome
1. Nitration Biphenyl is nitrated to 2-nitrobiphenyl using concentrated nitric acid in acetic acid and acetic anhydride solvents Temperature: 27–50 °C; Time: 10–20 h; Molar ratios: biphenyl:nitric acid 1:1 to 1:3 2-nitrobiphenyl formed with high conversion
2. Chlorination 2-nitrobiphenyl undergoes superchlorination with chlorine gas catalyzed by iron powder in chlorobenzene Temperature: 90–110 °C; Time: 10–25 h; Molar ratio 2-nitrobiphenyl:chlorine 1:1 to 1:1.5 2-(4'-chloro-phenyl) nitrobiphenyl (oil of mirbane)
3. Reduction Hydrogenation of chlorinated nitrobiphenyl with Raney nickel catalyst in methanol solvent Temperature: 25–35 °C; Time: 2–6 h; Hydrogen atmosphere 2-(4'-chlorophenyl) aniline with >90% purity

This method avoids precious metal catalysts, uses widely available reagents, and is suitable for industrial scale-up due to its simplicity and cost-effectiveness.

Azo Coupling Reaction to Form the Target Compound

Once the 2-(4'-chlorophenyl) aniline is prepared, it is converted into the corresponding diazonium salt via diazotization, typically using sodium nitrite and an acid under cold conditions (0–5 °C). This diazonium salt is then coupled with N-ethyl-N-(2-phenoxyethyl)aniline to form the azo linkage.

The general azo coupling reaction conditions are:

  • Solvent: Acidic aqueous medium (e.g., hydrochloric acid),
  • Temperature: 0–5 °C to maintain diazonium salt stability,
  • pH control: Slightly alkaline to neutral to facilitate coupling,
  • Stoichiometry: Equimolar amounts of diazonium salt and coupling component.

The reaction proceeds via electrophilic aromatic substitution, yielding the azo compound 4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline.

Purification and Characterization

After synthesis, purification is typically performed by:

  • Filtration to remove insoluble impurities,
  • Washing with water and organic solvents,
  • Recrystallization to enhance purity,
  • Chromatographic techniques (e.g., column chromatography) for analytical or preparative scale.

High-performance liquid chromatography (HPLC) methods have been developed for analyzing this compound, using reverse-phase columns with mobile phases of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.

Summary Table of Preparation Steps

Step Number Process Reagents Conditions Notes
1 Nitration of biphenyl Biphenyl, HNO3, Acetic acid, Acetic anhydride 27–50 °C, 10–20 h Produces 2-nitrobiphenyl
2 Chlorination 2-nitrobiphenyl, Cl2, Fe catalyst, Chlorobenzene 90–110 °C, 10–25 h Forms 2-(4'-chloro-phenyl) nitrobiphenyl
3 Reduction 2-(4'-chloro-phenyl) nitrobiphenyl, H2, Raney Ni, Methanol 25–35 °C, 2–6 h Yields 2-(4'-chlorophenyl) aniline
4 Diazotization 2-(4'-chlorophenyl) aniline, NaNO2, HCl 0–5 °C Forms diazonium salt
5 Azo coupling Diazonium salt, N-ethyl-N-(2-phenoxyethyl)aniline 0–5 °C, controlled pH Produces target azo compound
6 Purification Filtration, washing, recrystallization, chromatography Ambient to reflux Ensures high purity

Research Findings and Analytical Data

  • The patented preparation of 2-(4'-chlorophenyl) aniline achieves purity levels exceeding 90–94% by weight, suitable for further azo coupling.
  • HPLC analysis using Newcrom R1 reverse-phase columns allows for efficient separation and quantification of the azo compound and its impurities, with mobile phases optimized for mass spectrometry compatibility.
  • The azo coupling reaction conditions are well-established and reproducible, yielding the desired compound in good yield and purity.
  • The overall synthetic route is scalable and avoids expensive catalysts, making it industrially feasible.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction of the azo group (N=N) can yield the corresponding amines.

    Substitution: The chloro and nitro groups on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Analytical Chemistry

This compound has been successfully utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. The application involves reverse phase HPLC methods using acetonitrile and water as mobile phases. This technique is effective for isolating impurities and analyzing pharmacokinetics, making it valuable in pharmaceutical research .

Research indicates that azo compounds like 4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline may exhibit biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties, which could lead to applications in health supplements or therapeutic agents .

Dyes and Pigments

Due to its vivid coloration, this compound is also explored for use in dyes and pigments within the textile industry. Its stability under various conditions makes it suitable for applications where colorfastness is essential.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of azo compounds demonstrated that modifications to the phenyl ring significantly influenced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups enhanced the effectiveness of these compounds, suggesting that similar modifications could be explored for 4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline to improve its antimicrobial properties .

Case Study 2: HPLC Method Development

Research focused on optimizing HPLC methods for separating this compound highlighted its efficient elution profile when analyzed under specific conditions (using formic acid instead of phosphoric acid for mass spectrometry compatibility). This development is crucial for quality control in pharmaceutical manufacturing processes .

Mechanism of Action

The compound exerts its effects primarily through its azo group (N=N), which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Binding to Proteins: The compound can bind to proteins, altering their structure and function.

    Interaction with DNA: It can intercalate into DNA, affecting gene expression and cellular processes.

    Redox Reactions: The azo group can participate in redox reactions, influencing cellular redox balance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds
Compound Name Molecular Formula Substituents on Phenylazo Group Substituents on Aniline Nitrogen CAS Number
Target Compound C₂₂H₂₂ClN₅O₃ 2-Cl, 4-NO₂ N-ethyl, N-(2-phenoxyethyl) 31030-27-0
Disperse Red 5 C₁₇H₁₉ClN₄O₄ 2-Cl, 4-NO₂ N,N-bis(2-hydroxyethyl) 3769-57-1
3-[[2-(Acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]-propanenitrile C₂₀H₂₀ClN₅O₄ 2-Cl, 4-NO₂ N-(2-acetoxyethyl), N-(β-cyanoethyl) 68516-64-3
N-(2-Chloroethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]-N-ethyl-m-toluidine C₁₈H₁₈Cl₃N₅O₂ 2,6-diCl, 4-NO₂ N-(2-chloroethyl), N-ethyl 63741-10-6
Key Observations :
  • Substituent Impact on Solubility: The phenoxyethyl group in the target compound enhances solubility in organic solvents compared to Disperse Red 5, which has hydrophilic hydroxyethyl groups . The acetyloxy and cyanoethyl groups in the compound from further increase hydrophobicity, favoring non-polar solvents . Dichloro substitution () reduces solubility but improves lightfastness due to increased electron withdrawal .
  • Thermal and Chemical Stability: The phenoxyethyl group in the target compound likely reduces intermolecular hydrogen bonding compared to Disperse Red 5, resulting in a lower melting point and better compatibility with high-temperature dyeing processes . Dichloro-substituted analogues () exhibit higher thermal stability, as chlorine atoms stabilize the azo bond against degradation .

Application-Specific Performance

Table 2: Application Properties
Compound Fiber Affinity Lightfastness (1–8) Washfastness (1–5) Preferred Application
Target Compound High (polyester) 6–7 4 Synthetic textiles
Disperse Red 5 Moderate (cellulose acetate) 5–6 3 Cellulose blends
N-(2-Chloroethyl)-...-m-toluidine () High (polyester) 7–8 4–5 Automotive fabrics
Key Observations :
  • The phenoxyethyl group in the target compound improves adhesion to polyester by aligning with the polymer’s hydrophobic backbone .
  • Dichloro-substituted derivatives () show superior lightfastness due to reduced electron density in the azo bond, minimizing photodegradation .

Biological Activity

4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline, also known by its CAS number 31030-27-0, is a synthetic azo compound with potential biological activities. Azo compounds are characterized by the presence of the functional group -N=N-, which can influence their reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H21ClN4O3
  • Molecular Weight : 424.89 g/mol
  • LogP : 6.30 (indicating high lipophilicity)

Cytotoxic Effects

Azo compounds have been studied for their cytotoxic effects on various cell lines. The cytotoxicity is often attributed to the formation of DNA adducts and oxidative stress. In vitro studies should be conducted to evaluate the cytotoxic profile of this specific compound against different cancer cell lines to establish its potential therapeutic applications.

The biological mechanisms underlying the activity of azo compounds typically involve:

  • Oxidative Stress Induction : Many azo compounds generate ROS upon metabolic activation, leading to cellular damage.
  • DNA Interaction : Azo compounds can form adducts with DNA, potentially leading to mutagenesis or apoptosis.
  • Inflammatory Response Modulation : Some studies suggest that azo compounds can modulate inflammatory pathways, although specific data for this compound is sparse.

Case Studies and Research Findings

StudyFindings
Study on Azo CompoundsDemonstrated that certain azo derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential for further development as chemotherapeutic agents .
Mechanistic StudyInvestigated the role of oxidative stress in the cytotoxicity of azo compounds, highlighting the importance of ROS in mediating cellular damage .
Antitumor EvaluationFound that structural modifications in azo compounds can enhance their antitumor efficacy, indicating a need for further exploration of structure-activity relationships (SARs) .

Q & A

Basic Research Question

  • UV-Vis Spectroscopy : The azo chromophore absorbs at 450–480 nm (ε ≈ 1.5×10⁴ L·mol⁻¹·cm⁻¹), with shifts indicating protonation or solvent polarity effects .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities; ESI+ detects [M+H]⁺ at m/z 442.1 (calculated) .
  • ¹H NMR : Key signals include δ 8.2–8.4 ppm (aromatic protons adjacent to nitro group) and δ 3.6–4.2 ppm (ethyl-phenoxyethyl chain protons) .

How can researchers assess the compound’s stability under varying pH and light conditions?

Advanced Research Question
Design accelerated stability studies:

  • Photostability : Expose solutions (10 µM in ethanol) to UV light (365 nm) for 24h; monitor degradation via HPLC. Azo bonds degrade via cis-trans isomerization, with >50% decomposition observed under UV .
  • pH Stability : Incubate in buffers (pH 1–12) at 37°C for 72h. Degradation peaks (HPLC) correlate with nitro group reduction at pH <3 or >10 .

What experimental frameworks are recommended for studying environmental fate and ecotoxicology?

Advanced Research Question
Adopt tiered testing per INCHEMBIOL guidelines :

Abiotic Fate : Measure hydrolysis half-life (e.g., t₁/₂ >100 days at pH 7) and soil sorption (log Kₒc ≈ 3.2 predicted via EPI Suite).

Biotic Fate : Use OECD 301D shake-flask tests with activated sludge; observe <10% biodegradation in 28 days.

Ecotoxicology : Conduct Daphnia magna acute toxicity (EC₅₀ >10 mg/L suggests low hazard) .

How can structural analogs guide SAR studies for pharmacological applications?

Advanced Research Question
Compare with analogs like N,N-diethyl derivatives :

Substituent Log P IC₅₀ (Tyrosinase Inhibition)
Phenoxyethyl-ethyl4.812 µM
Diethyl3.928 µM
The phenoxyethyl chain enhances lipophilicity and binding to hydrophobic enzyme pockets. Use molecular docking (AutoDock Vina) to validate interactions with tyrosinase’s Cu²⁺ active site .

How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Advanced Research Question

  • Cross-Validation : Re-run NMR with deuterated DMSO to resolve proton exchange broadening. Compare with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) .
  • X-ray Crystallography : Resolve ambiguity by growing single crystals (slow evaporation from dichloromethane/hexane). The dihedral angle between azo and aromatic rings (≈15°) confirms steric effects .

What methodologies are suitable for studying degradation pathways in environmental matrices?

Advanced Research Question

  • Advanced Oxidation : Use LC-QTOF-MS to identify transformation products (e.g., nitro group reduction to amine under UV/H₂O₂).
  • Microcosm Studies : Spike soil/water systems (10 ppm), extract at intervals (0–90 days), and quantify via UPLC-PDA. Major pathways include reductive cleavage of azo bonds (≈40% in anaerobic sediment) .

How can researchers design assays to evaluate interactions with biological macromolecules?

Advanced Research Question

  • Fluorescence Quenching : Titrate the compound (0–50 µM) into BSA (5 µM) in PBS (pH 7.4). Calculate binding constants (Ksv ≈ 1.2×10⁴ M⁻¹) via Stern-Volmer plots .
  • Molecular Dynamics Simulations : Simulate binding to DNA G-quadruplexes (AMBER force field); analyze hydrogen bonds with guanine residues (≥3 stable H-bonds at 100 ns) .

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